molecular formula C7H11ClF3NO3 B13520433 2-[6-(Trifluoromethyl)morpholin-3-yl]aceticacidhydrochloride

2-[6-(Trifluoromethyl)morpholin-3-yl]aceticacidhydrochloride

Katalognummer: B13520433
Molekulargewicht: 249.61 g/mol
InChI-Schlüssel: GDZLXJXLMATQCT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[6-(Trifluoromethyl)morpholin-3-yl]acetic Acid Hydrochloride is a synthetic compound featuring a morpholine ring substituted with a trifluoromethyl group at the 6-position and an acetic acid moiety at the 3-position, with a hydrochloride counterion.

Eigenschaften

Molekularformel

C7H11ClF3NO3

Molekulargewicht

249.61 g/mol

IUPAC-Name

2-[6-(trifluoromethyl)morpholin-3-yl]acetic acid;hydrochloride

InChI

InChI=1S/C7H10F3NO3.ClH/c8-7(9,10)5-2-11-4(3-14-5)1-6(12)13;/h4-5,11H,1-3H2,(H,12,13);1H

InChI-Schlüssel

GDZLXJXLMATQCT-UHFFFAOYSA-N

Kanonische SMILES

C1C(OCC(N1)CC(=O)O)C(F)(F)F.Cl

Herkunft des Produkts

United States

Vorbereitungsmethoden

Starting Material Selection

The synthesis typically begins with commercially available or readily synthesized morpholine derivatives bearing the trifluoromethyl group. A common precursor is 6-(Trifluoromethyl)morpholine or related intermediates, which are functionalized at the 3-position to introduce the acetic acid moiety.

Formation of the Morpholine Ring with Trifluoromethyl Substitution

  • Method: Nucleophilic substitution or electrophilic aromatic substitution reactions are employed to attach the trifluoromethyl group to the morpholine ring, often at the 6-position.
  • Reagents: Trifluoromethylating agents such as trifluoromethyl iodide (CF₃I) or trifluoromethyl sulfonates are used, often in the presence of radical initiators or copper catalysts.
  • Reaction Conditions: Elevated temperatures (around 80-120°C), with catalysts like copper or iron, facilitate the trifluoromethylation.

Introduction of the Acetic Acid Group

  • The morpholine derivative is then subjected to alkylation at the 3-position, typically via halogenation (e.g., chloromethylation) followed by nucleophilic substitution with glycine derivatives or acetic acid precursors .
  • Reagents: Formaldehyde and hydrochloric acid are used for chloromethylation, followed by reaction with glycine or its derivatives to introduce the acetic acid chain.

Conversion to the Hydrochloride Salt

  • The free acid form is then converted into its hydrochloride salt by treatment with hydrochloric acid gas or hydrochloric acid solution in an appropriate solvent (e.g., ethanol or water).
  • Purification: Crystallization or recrystallization yields the hydrochloride salt with high purity.

Alternative Route via Intermediates and Cyclization

Synthesis of Morpholine Derivatives with Protective Groups

  • Starting from morpholine or trifluoromethyl-substituted precursors , protective groups are introduced to control regioselectivity during functionalization.
  • Reagents: Protecting groups such as tert-butyldimethylsilyl (TBDMS) or benzyl groups are used during intermediate steps.

Functionalization at the 3-Position

  • The key step involves nucleophilic substitution at the 3-position with chloroacetic acid derivatives or glycine derivatives to form the acetic acid linkage.
  • Reaction Conditions: Use of bases like potassium carbonate or sodium hydride facilitates nucleophilic attack.

Deprotection and Salt Formation

  • After successful attachment, protective groups are removed under mild conditions, and the free acid is converted into the hydrochloride salt.

Synthesis via Amide or Ester Intermediates (Research-Driven Approach)

Construction of the Morpholine Core with Trifluoromethyl Substituent

  • As described in patent EP2187742B1, amino nitriles derived from acetophenones undergo multi-step transformations, including Strecker reactions, hydrolysis, and esterification, to generate amino acids with the desired substituents.

Cyclization and Functional Group Manipulation

  • These intermediates are cyclized to form lactams or lactones, which are then functionalized at the 3-position with acetic acid groups through amide coupling or esterification .

Final Salt Formation

  • The acid is then converted into its hydrochloride salt via treatment with hydrochloric acid, ensuring stability and solubility.

Summary of Key Reaction Conditions and Reagents

Step Reaction Type Reagents Conditions Purpose
Trifluoromethylation Radical addition CF₃I, Cu catalyst 80-120°C Attach CF₃ group
Halogenation Chloromethylation Formaldehyde, HCl Reflux Introduce halogen at 3-position
Nucleophilic substitution Alkylation Glycine derivatives, base Room temp to reflux Attach acetic acid chain
Salt formation Acid-base reaction HCl gas or HCl solution Room temp Form hydrochloride salt

Notes on Purification and Yield Optimization

  • Purification: Recrystallization from solvents like ethanol, methanol, or acetonitrile ensures high purity.
  • Yield Optimization: Controlling reaction temperature, reagent equivalents, and reaction time enhances yield and minimizes side products.
  • Characterization: Use of NMR, MS, and IR spectroscopy confirms structure and purity.

Analyse Chemischer Reaktionen

2-[6-(Trifluoromethyl)morpholin-3-yl]acetic acid hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include strong acids, bases, and specific catalysts to drive the reactions to completion. The major products formed from these reactions depend on the specific reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

2-[6-(Trifluoromethyl)morpholin-3-yl]acetic acid hydrochloride has a wide range of scientific research applications, including:

Wirkmechanismus

The mechanism of action of 2-[6-(Trifluoromethyl)morpholin-3-yl]acetic acid hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The morpholine ring can form hydrogen bonds with various biomolecules, influencing their activity and function .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Below is an analysis of key analogs:

Structural Analog: (R)-2-Methyl-1-(3-oxo-3-((4-(trifluoromethyl)-2-(6-(trifluoromethyl)pyridin-3-yl)phenyl)amino)propanamide)pyrrolidine-2-carboxylic Acid Methyl Ester

  • Key Features : Contains a trifluoromethylpyridine group and a pyrrolidine-carboxylic acid ester backbone.
  • Physicochemical Data :
    • LCMS : m/z 531 [M-H]⁻
    • HPLC Retention Time : 0.88 minutes (SQD-FA05) .
  • Comparison : Unlike the target compound, this analog lacks a morpholine ring but shares trifluoromethyl substitution. The pyrrolidine ester may confer different solubility and bioavailability profiles.

Diazaspiro Compound: (S)-6-(2,3-Difluoro-4-(pyrrolidin-2-ylmethoxy)benzyl)-9-hydroxy-5-methyl-7-oxo-N-(4-(trifluoromethyl)-2-(6-(trifluoromethyl)pyrimidin-4-yl)phenyl)-5,6-diazaspiro[3.5]non-8-ene-8-carboxamide Hydrochloride

  • Key Features : Incorporates a diazaspiro ring system and dual trifluoromethyl groups.
  • Physicochemical Data :
    • LCMS : m/z 727 [M+H]⁺
    • HPLC Retention Time : 1.27 minutes (SMD-TFA05) .

Methoxyethyl-Modified Analog: 6-[[2,3-Difluoro-4-[(3R)-1-(2-Methoxyethyl)pyrrolidin-3-yl]oxyphenyl]methyl]-9-hydroxy-5-methyl-7-oxo-N-[4-(trifluoromethyl)-2-[6-(trifluoromethyl)pyrimidin-4-yl]phenyl]-5,6-diazaspiro[3.5]non-8-ene-8-carboxamide

  • Key Features : Includes a methoxyethyl-pyrrolidine side chain and trifluoromethylpyrimidine group.
  • Physicochemical Data :
    • LCMS : m/z 785 [M+H]⁺
    • HPLC Retention Time : 1.32 minutes (SMD-TFA05) .

Research Findings and Implications

  • Trifluoromethyl Groups : The presence of trifluoromethyl groups in all analogs correlates with enhanced metabolic stability and membrane permeability, a feature critical for CNS-targeting drugs .
  • Morpholine vs. Diazaspiro Cores : Morpholine derivatives (e.g., the target compound) typically exhibit simpler synthesis pathways but lower steric complexity compared to diazaspiro systems, which may offer superior binding selectivity .

Biologische Aktivität

2-[6-(Trifluoromethyl)morpholin-3-yl]acetic acid hydrochloride is a compound recognized for its unique structural features, including a trifluoromethyl group attached to a morpholine ring. This structure contributes to its intriguing biological activities, making it a subject of interest in medicinal chemistry and pharmacology. The compound's molecular formula is C₇H₁₁ClF₃NO₃, and it has a molar mass of approximately 249.61 g/mol.

Research indicates that 2-[6-(Trifluoromethyl)morpholin-3-yl]acetic acid hydrochloride acts primarily as an inhibitor of lysyl oxidase-like 2 (LOXL2), an enzyme involved in the cross-linking of collagen and elastin in extracellular matrix remodeling. Inhibition of LOXL2 is particularly relevant in the context of fibrotic diseases and cancer progression, where excessive fibrosis contributes to disease severity. The trifluoromethyl group enhances the compound's potency, suggesting an increased binding affinity to its target enzymes.

Biological Activities

The biological activities associated with this compound include:

  • Anti-fibrotic Effects : The inhibition of LOXL2 has been linked to reduced fibrosis in various tissues, indicating potential therapeutic applications in conditions such as liver fibrosis and pulmonary fibrosis.
  • Anti-inflammatory Properties : Preliminary studies suggest that the compound may exhibit anti-inflammatory effects, although the precise mechanisms remain under investigation.
  • Analgesic Effects : There are indications that this compound may possess analgesic properties, warranting further exploration into its pain-relieving capabilities.

Research Findings

Several studies have investigated the biological activity and potential therapeutic applications of 2-[6-(Trifluoromethyl)morpholin-3-yl]acetic acid hydrochloride:

  • Inhibition Studies : In vitro assays demonstrated effective inhibition of LOXL2 activity at nanomolar concentrations, highlighting the compound's potential as a therapeutic agent against fibrotic diseases.
  • Case Studies : A case study involving animal models showed that administration of the compound resulted in significant reductions in fibrotic markers compared to controls, suggesting its efficacy in modulating fibrotic responses.
  • Structure-Activity Relationship (SAR) : Investigations into the SAR revealed that modifications to the trifluoromethyl group or morpholine structure could enhance or diminish biological activity, guiding future synthetic efforts aimed at optimizing efficacy.

Comparative Analysis

To better understand the unique properties of 2-[6-(Trifluoromethyl)morpholin-3-yl]acetic acid hydrochloride, a comparison with structurally similar compounds is useful:

Compound NameStructural FeaturesUnique Aspects
2-[6-(Trifluoromethyl)morpholin-2-yl]acetic acid hydrochlorideSimilar morpholine structureDifferent placement of trifluoromethyl group
3-[4-(aminomethyl)-6-(trifluoromethyl)pyridin-2-yl]oxy-N-(2-hydroxyethyl)-N-methylbenzamideContains pyridine ringPotentially different biological activity
4-[6-(trifluoromethyl)pyridin-3-yl]acetic acidPyridine instead of morpholineDistinct pharmacological properties

This table illustrates how variations in structural features can influence biological activity and therapeutic potential.

Q & A

Q. What are the standard synthetic routes for 2-[6-(Trifluoromethyl)morpholin-3-yl]acetic acid hydrochloride, and how are intermediates characterized?

Methodological Answer: Synthesis typically involves multi-step reactions, including:

  • Morpholine ring functionalization : Introduction of trifluoromethyl groups via nucleophilic substitution or cross-coupling reactions (e.g., using boronic esters or pyrimidine intermediates) .
  • Acetic acid side-chain incorporation : Alkylation or ester hydrolysis under acidic/basic conditions, followed by HCl salt formation .
  • Intermediate characterization :
    • LCMS : Used to confirm molecular ions (e.g., m/z 727 [M+H]+ for related diazaspiro compounds) .
    • HPLC : Retention times (e.g., 1.27–1.32 minutes under SMD-TFA05 conditions) validate purity .
    • Purification : Reverse-phase C18 columns with acetonitrile/water gradients (0.1% formic acid) are standard .

Q. What analytical techniques are recommended for confirming the structure and purity of this compound?

Methodological Answer:

  • LCMS : Identifies molecular ion peaks and fragmentation patterns. For example, trifluoromethyl groups exhibit distinct isotopic patterns due to fluorine atoms .
  • HPLC : Quantifies purity using:
    • Mobile phase : Acetonitrile/water with 0.1% formic acid or TFA .
    • Columns : YMC-Actus Triart C18 (5 μm, 12 nm) for high resolution .
  • NMR : Validates stereochemistry and regioselectivity (not explicitly cited in evidence but inferred as a standard practice).

Advanced Research Questions

Q. How can researchers address low yields during the final stages of synthesis?

Methodological Answer:

  • Reaction optimization :
    • Temperature : Stirring at 80°C improves reaction kinetics (e.g., alkylation of pyrrolidine intermediates) .
    • Catalysts : Tetrabutylammonium iodide enhances nucleophilic substitutions .
  • Purification :
    • Azeotropic drying : Removes residual water using toluene, critical for hygroscopic intermediates .
    • HPLC gradient tuning : Adjusting acetonitrile/water ratios improves separation of polar byproducts .
  • Example : A two-step yield of 39% was achieved via sequential additions of oxetan-3-one and triacetoxy sodium borohydride .

Q. What strategies are effective in resolving discrepancies between theoretical and observed LCMS data?

Methodological Answer:

  • Adduct identification : Sodium or potassium adducts (e.g., [M+Na]+) may shift m/z values. Use formic acid to suppress adduct formation .
  • Isotopic patterns : Trifluoromethyl groups (CF₃) introduce characteristic clusters (e.g., m/z 867.0 vs. 853.0 in related compounds) .
  • Impurity profiling : Compare retention times with reference standards (e.g., USP guidelines for hydrochloride salts) .

Q. How to optimize HPLC methods for separating stereoisomers or related derivatives?

Methodological Answer:

  • Column selection : Use chiral columns (not explicitly cited but inferred) or C18 columns with 5 μm particle size for high resolution .
  • Mobile phase additives : 0.1% formic acid improves peak symmetry and reduces tailing .
  • Gradient elution : A slow acetonitrile gradient (e.g., 20% to 80% over 20 minutes) resolves structurally similar compounds .

Q. How can researchers mitigate side reactions during morpholine ring synthesis?

Methodological Answer:

  • Protecting groups : Use tert-butyl esters to shield reactive amines during functionalization .
  • Low-temperature reactions : Reduce epimerization risks during chiral center formation (e.g., 55°C for bromination steps) .
  • Inert atmosphere : Prevents oxidation of sensitive intermediates (e.g., boronic esters) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.